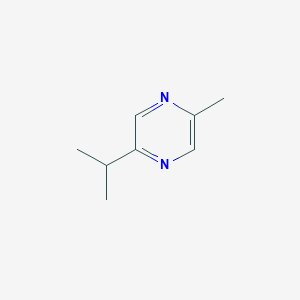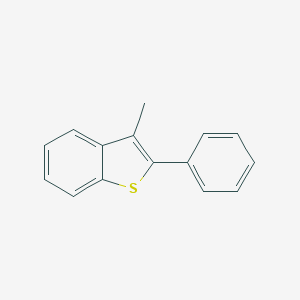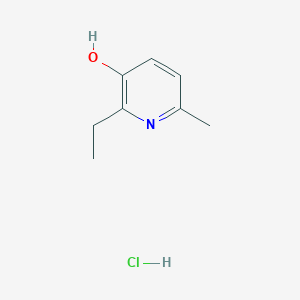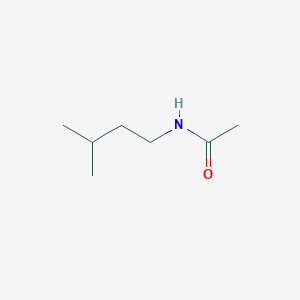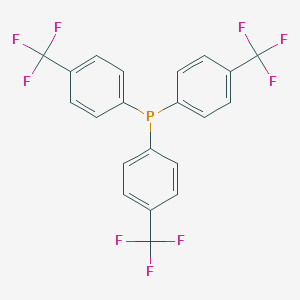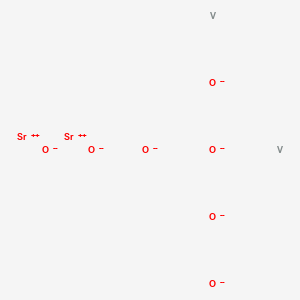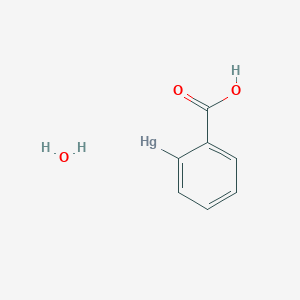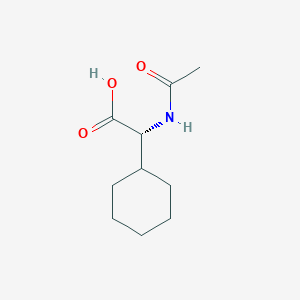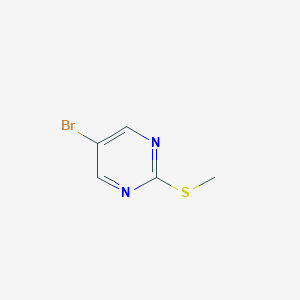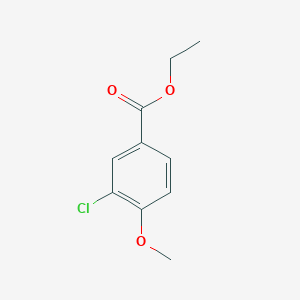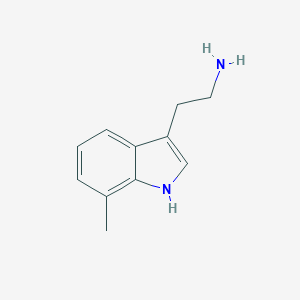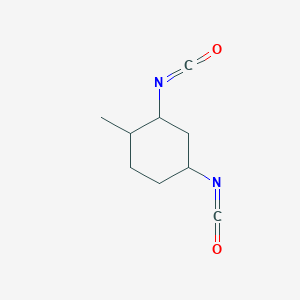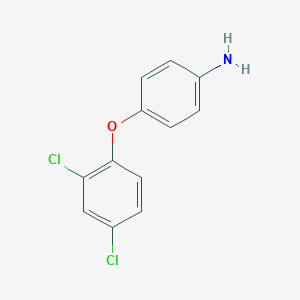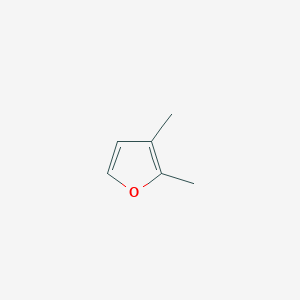
2,3-Dimethylfuran
Übersicht
Beschreibung
2,3-Dimethylfuran is an organic compound with the molecular formula C₆H₈O. It is a derivative of furan, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the furan ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylfuran has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
2,3-Dimethylfuran is a methyl-substituted furan Furans are known to interact with various biological molecules due to their reactivity .
Mode of Action
It’s known that the gas-phase rate constant for the reaction of this compound with no3 radical was found to be (583 ± 046)×10-11 and with OH radical was (126 ± 04)×10-11 (in units of cm3 molecule-1 s-1) . This suggests that this compound may undergo reactions with radicals in biological systems, leading to various downstream effects.
Biochemical Pathways
For instance, 2,5-dimethylfuran, a related compound, has been studied for its unimolecular decomposition pathways, which include initial C–H bond fission, biradical ring opening, and H-atom and CH3-group transfers .
Pharmacokinetics
Its physical properties such as a boiling point of 42 °c/115 mmhg and a density of 091 g/mL at 25 °C suggest that it is a volatile and relatively non-polar compound , which could influence its absorption and distribution in biological systems.
Result of Action
Furans and their derivatives are known to have various biological effects, depending on their specific structures and the biological systems in which they are present .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity with radicals suggests that its action could be influenced by the presence of various radical species in its environment . Additionally, its volatility suggests that it could be influenced by temperature and pressure conditions .
Biochemische Analyse
Biochemical Properties
It is known that furan derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary, potentially influencing biochemical reactions in different ways
Cellular Effects
Furan and its derivatives have been associated with hepatotoxicity and carcinogenicity, suggesting that they may have significant effects on cell function . These effects could potentially include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that furan derivatives can undergo metabolic activation, leading to the formation of reactive metabolites that can bind covalently to amino acids, proteins, and DNA . This suggests that 2,3-Dimethylfuran may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that furan derivatives can undergo changes over time, including degradation
Metabolic Pathways
Furan derivatives are known to be metabolized by cytochrome P450 enzymes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethylfuran can be synthesized through several methods. One common method involves the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol. This reaction can be catalyzed by various agents to yield this compound .
Another method involves the reaction of acetone with formaldehyde in the presence of sulfuric acid. This cyclization reaction produces this compound as a product .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of specific catalysts and controlled reaction conditions allows for efficient production of this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylfuran undergoes various chemical reactions, including:
Oxidation: It reacts with oxidizing agents such as nitric oxide radicals and hydroxyl radicals.
Reduction: This compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.
Substitution: It can undergo substitution reactions where the methyl groups or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric oxide radicals, hydroxyl radicals.
Catalysts: Various catalysts can be used to facilitate the cyclization reactions during synthesis.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran: Another methyl-substituted furan with similar properties but different substitution pattern.
2-Ethylfuran: A furan derivative with an ethyl group instead of methyl groups.
3-Methylfuran: A furan derivative with a single methyl group attached to the third carbon atom.
Uniqueness
2,3-Dimethylfuran is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of two methyl groups at the second and third positions of the furan ring makes it distinct from other furan derivatives and contributes to its specific applications in various fields .
Eigenschaften
IUPAC Name |
2,3-dimethylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-4-7-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSKXQVRKZTKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027759 | |
| Record name | 2,3-Dimethylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14920-89-9, 28802-49-5 | |
| Record name | Furan, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028802495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dimethylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


